

# physicochemical properties of 4-Amino-1-butanol

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## Compound of Interest

Compound Name: 4-Amino-1-butanol

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Amino-1-butanol**

## Introduction

**4-Amino-1-butanol**, also known as 4-hydroxybutylamine, is a versatile bifunctional molecule containing both a primary amine and a primary alcohol functional group.<sup>[1]</sup> Its structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.<sup>[1][2]</sup> This document provides a comprehensive overview of the core physicochemical properties of **4-Amino-1-butanol**, along with relevant experimental protocols and a logical workflow for its synthesis, tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

The fundamental physicochemical properties of **4-Amino-1-butanol** are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property                              | Value  | Source |
|---------------------------------------|--|--------|
| IUPAC Name                            | 4-aminobutan-1-ol  | [3]    |
| CAS Number                            | 13325-10-5   | [4]    |
| Molecular Formula                     | C4H11NO  | [5]    |
| Molecular Weight                      | 89.14 g/mol  | [3][5] |
| Appearance                            | Colorless to pale yellow liquid  | [1][2] |
| Melting Point                         | 16-18 °C   | [6][7] |
| Boiling Point                         | 206 °C   | [6][7] |
| Density                               | 0.967 g/mL at 25 °C  | [2][6] |
| Flash Point                           | 104 °C (219.2 °F)  | [7]    |
| Water Solubility                      | Miscible   | [6]    |
| Other Solubilities                    | Acetonitrile (Slightly),<br>Chloroform (Sparingly),<br>Methanol (Slightly) | [8]    |
| pKa                                   | 15.10 ± 0.10 (Predicted)   | [6]    |
| pKb                                   | 3.68   | [9]    |
| Refractive Index (n <sub>20/D</sub> ) | ~1.462   | [6]    |

## Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property are extensive. Standard validated methods such as those outlined by the OECD Guidelines for the Testing of Chemicals are typically employed. Below is a representative experimental protocol for the synthesis of **4-Amino-1-butanol**, which is a key process for its utilization in research and development.

### Synthesis of **4-Amino-1-butanol** via Reduction

A common method for synthesizing **4-Amino-1-butanol** involves the reduction of a suitable precursor, such as a nitrile or an azide derivative. One general approach involves the reduction of an intermediate using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH<sub>4</sub>).<sup>[8]</sup><sup>[10]</sup>

Objective: To synthesize **4-Amino-1-butanol** from an appropriate nitrogen-containing precursor.

Materials:

- A suitable precursor (e.g., a compound with the structure NC-(CH<sub>2</sub>)<sub>3</sub>-OR or N<sub>3</sub>-(CH<sub>2</sub>)<sub>4</sub>-OR where R is a protecting group)
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>)<sup>[10]</sup>
- Anhydrous tetrahydrofuran (THF)<sup>[8]</sup><sup>[10]</sup>
- Ethyl acetate (for quenching)<sup>[8]</sup>
- 10% Sodium hydroxide solution<sup>[8]</sup>
- Anhydrous sodium sulfate
- Chloroform (for extraction)<sup>[11]</sup>
- Hydrochloric acid (for pH adjustment)<sup>[11]</sup>
- Standard laboratory glassware (three-necked flask, condenser, dropping funnel)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Distillation apparatus

Procedure:

- An intermediate, such as one derived from the reaction of a starting material with a source of nitrogen, is dissolved in anhydrous tetrahydrofuran in a three-necked flask equipped with a magnetic stirrer, condenser, and a dropping funnel under an inert atmosphere.[8][10]
- Lithium aluminum hydride is carefully and slowly added to the flask in portions.[8]
- The reaction mixture is then heated to reflux and maintained for approximately one hour to ensure the completion of the reduction.[8]
- After the reaction is complete, the mixture is cooled, and the excess lithium aluminum hydride is cautiously quenched by the slow addition of ethyl acetate.[8]
- A 10% sodium hydroxide solution is then added dropwise to the mixture.[8]
- The resulting mixture may be filtered to remove solid impurities.[8] The organic phase is then separated.
- The aqueous phase can be further extracted with a solvent like chloroform.[11]
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is removed from the dried organic phase using a rotary evaporator.[8][11]
- The crude product is then purified by distillation under reduced pressure to yield the final **4-Amino-1-butanol** product.[8][11]

## Visualizations

### Synthesis Workflow of **4-Amino-1-butanol**

The following diagram illustrates a generalized workflow for the synthesis of **4-Amino-1-butanol**, highlighting the key steps from the precursor to the final purified product.

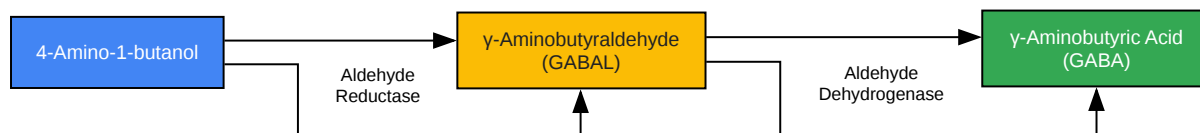


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Caption: A generalized workflow for the synthesis of **4-Amino-1-butanol**.

Biological Context: Precursor to GABA

**4-Amino-1-butanol** is an analogue and precursor of the neurotransmitter  $\gamma$ -aminobutyric acid (GABA).[12] The logical relationship of its conversion to GABA is depicted below.



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Caption: The metabolic conversion pathway of **4-Amino-1-butanol** to GABA.[12]

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